molecular formula C16H21FN4O5S2 B2663371 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine CAS No. 1448064-61-6

1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine

Cat. No.: B2663371
CAS No.: 1448064-61-6
M. Wt: 432.49
InChI Key: RMKCKRTZHAYRDU-UHFFFAOYSA-N
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Description

1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C16H21FN4O5S2 and its molecular weight is 432.49. The purity is usually 95%.
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Biological Activity

The compound 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine , identified by its CAS number 2034512-67-7, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22FN3O3SC_{17}H_{22}FN_{3}O_{3}S with a molecular weight of 367.4 g/mol. The structure features a piperidine ring substituted with sulfonyl groups attached to both a fluorinated phenyl and a triazole moiety.

PropertyValue
Molecular FormulaC₁₇H₂₂FN₃O₃S
Molecular Weight367.4 g/mol
CAS Number2034512-67-7

Synthesis

The synthesis of this compound typically involves multiple synthetic routes that include:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Sulfonamide Groups : Via reactions with sulfonyl chlorides under basic conditions.
  • Coupling Reactions : Final assembly of the piperidine derivative with the sulfonamide intermediates using coupling agents.

Antiproliferative Effects

Research has demonstrated that derivatives related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, in studies involving triazole derivatives, compounds showed potent activity against breast, colon, and lung cancer cell lines. The highest activity was noted for specific triazole derivatives, indicating that structural modifications can enhance biological efficacy .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing inhibition of target enzymes.
  • Receptor Modulation : The piperidine structure enhances binding affinity to specific receptors involved in cellular signaling pathways.

Case Studies and Research Findings

  • Study on Triazole Derivatives :
    • A study evaluated various triazole derivatives for their antiproliferative effects, revealing that modifications at specific positions significantly influenced activity against cancer cell lines .
  • Antimicrobial Activity :
    • Similar compounds have been tested for antimicrobial properties, showing effectiveness against strains such as E. coli and S. aureus. The presence of functional groups like methoxy or nitro on the phenyl ring was crucial for enhancing activity .
  • In Vitro Studies :
    • In vitro assays have indicated that compounds with similar structures demonstrated notable inhibitory effects on cancer cell growth, suggesting potential therapeutic applications in oncology .

Properties

IUPAC Name

1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O5S2/c1-3-26-15-5-4-13(10-14(15)17)28(24,25)21-8-6-12(7-9-21)27(22,23)16-19-18-11-20(16)2/h4-5,10-12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKCKRTZHAYRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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